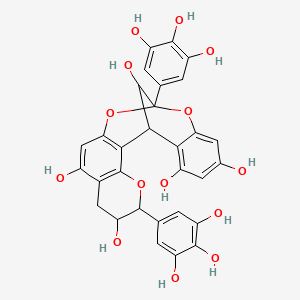
Prodelphinidin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prodelphinidin a1 belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
科学的研究の応用
Antioxidant Properties
Prodelphinidin A1 exhibits significant antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Research indicates that prodelphinidins are more effective antioxidants in aqueous environments compared to monomeric forms like gallocatechin. This property is attributed to their ability to scavenge free radicals and chelate metal ions, thus mitigating oxidative damage in biological systems .
Anticancer Activity
This compound has been studied for its anticancer properties across various cancer types. It has shown efficacy in inhibiting the proliferation of cancer cells through multiple mechanisms:
- Breast Cancer : In vitro studies demonstrate that this compound induces apoptosis in breast cancer cell lines by interfering with key signaling pathways such as PI3K/Akt/mTOR and MAPK. It has been observed to downregulate proteins involved in cell survival and proliferation, suggesting its potential as a therapeutic agent against breast cancer .
- Colon and Lung Cancers : Similar effects have been noted in colon and lung cancer models, where this compound inhibited cell growth and induced apoptosis through modulation of various cellular pathways .
Anti-inflammatory Effects
This compound demonstrates anti-inflammatory properties by modulating cytokine production and inflammatory pathways. Studies have shown that it can inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This modulation is critical for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Metabolomics and Nutritional Research
Recent metabolomics studies have highlighted the role of this compound in dietary contexts. Its concentration varies significantly across different food matrices, influencing its bioavailability and health effects. For instance, higher levels of this compound have been associated with beneficial effects on gut microbiota, potentially leading to improved metabolic health outcomes .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents against infections .
Applications in Food Science
In food science, this compound is valued for its antioxidant properties, which can enhance the shelf life and nutritional quality of food products. Analytical methods have been developed to quantify this compound in food matrices, aiding in the assessment of dietary intake and its associated health benefits .
Case Studies
Several case studies illustrate the applications of this compound:
特性
分子式 |
C30H24O14 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC名 |
5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2 |
InChIキー |
SJDDGZBVGOKCKT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















